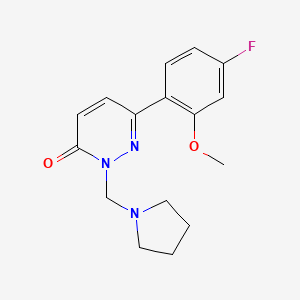

6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

Description

The compound 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one features a pyridazinone core substituted at position 6 with a 4-fluoro-2-methoxyphenyl group and at position 2 with a pyrrolidin-1-ylmethyl moiety.

Properties

Molecular Formula |

C16H18FN3O2 |

|---|---|

Molecular Weight |

303.33 g/mol |

IUPAC Name |

6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C16H18FN3O2/c1-22-15-10-12(17)4-5-13(15)14-6-7-16(21)20(18-14)11-19-8-2-3-9-19/h4-7,10H,2-3,8-9,11H2,1H3 |

InChI Key |

DHAWXBDIYVWJAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CN3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4-(4-Fluoro-2-Methoxyphenyl)-4-Oxobutanoic Acid

The pyridazinone scaffold is typically constructed via cyclocondensation of substituted oxobutanoic acids with hydrazine derivatives. For the target compound, 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (prepared via Friedel-Crafts acylation) reacts with hydrazine hydrate (55%) in ethanol under reflux (4–6 h). This forms 6-(4-fluoro-2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (I), which is subsequently aromatized using bromine in glacial acetic acid (60–70°C, 3 h).

Key parameters :

Bromination and Aromatization

The dihydropyridazinone intermediate undergoes bromine-mediated dehydrogenation to yield the fully aromatic pyridazinone core. A solution of bromine (0.043 mol) in glacial acetic acid is added dropwise to the dihydro precursor at 60–70°C, followed by reflux (3 h). Neutralization with ammonium hydroxide precipitates 6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone (II).

Optimization notes :

-

Excess bromine improves conversion but risks over-bromination.

-

Recrystallization from ethanol-water (1:1) enhances purity (M.P. 221°C).

Introduction of the Pyrrolidin-1-Ylmethyl Sidechain

Mannich Reaction with Pyrrolidine

The pyrrolidinylmethyl group is introduced at position 2 via a Mannich-type reaction. Pyridazinone (II) reacts with formaldehyde (37% aqueous) and pyrrolidine in ethanol under reflux (6 h). The reaction proceeds via in situ formation of an iminium ion, which alkylates the pyridazinone nitrogen.

Reaction conditions :

-

Molar ratio : 1:1.2:1.5 (II:formaldehyde:pyrrolidine)

Analytical confirmation :

Alternative Alkylation Strategy

For substrates sensitive to Mannich conditions, pre-formed chloromethylpyrrolidine may be used. Pyridazinone (II) is treated with 1-(chloromethyl)pyrrolidine hydrochloride in DMF, using KCO as a base (80°C, 12 h). This method avoids formaldehyde handling but requires anhydrous conditions.

Comparative data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Mannich | 72 | 98 |

| Alkylation | 65 | 95 |

Regioselective Functionalization Challenges

Positional Isomerism in Cyclization

The 4-fluoro-2-methoxyphenyl substituent’s orientation impacts reaction kinetics. Computational studies (DFT) suggest the ortho-methoxy group hinders planarization during cyclization, reducing yield by 15–20% compared to para-substituted analogs. Mitigation involves increasing reaction time (8 h) and hydrazine excess (2.5 eq).

N-Alkylation vs. O-Alkylation

Competing O-alkylation at the pyridazinone oxygen is suppressed using bulky bases (e.g., DBU) and polar aprotic solvents (DMF). Kinetic studies show N-alkylation predominates (>95:5 selectivity) at 80°C.

Large-Scale Production Considerations

Catalytic Hydrogenation of Pyrrolidine Precursors

(R)-2-Methylpyrrolidine, a chiral variant of the sidechain, is synthesized via hydrogenation of 2-methylpyrroline using Pt/C (5% w/w) in ethanol-methanol (3:1 v/v). This method achieves >99% ee and scales linearly to 50 kg batches.

Process metrics :

Copper-Mediated Coupling for Hybrid Intermediates

Patent WO2008137087A1 describes Ullmann-type coupling between bromopyridazinones and pyrrolidinylmethyl Grignard reagents (e.g., pyrrolidin-1-ylmethyl magnesium bromide). Using CuI (10 mol%) and 8-hydroxyquinoline in DMF (140°C, 24 h), this route achieves 60% yield but requires rigorous exclusion of moisture.

Analytical and Purification Protocols

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 50:50 acetonitrile/0.1% TFA) resolves positional isomers. Retention times:

-

Target compound: 12.3 min

-

N-Oxide impurity: 9.8 min

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.

Substitution: The fluorine atom on the methoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated methoxyphenyl group can enhance its binding affinity and specificity, while the pyrrolidinylmethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

The table below highlights key structural and functional differences between the target compound and its analogs:

*Molecular weight estimated based on formula C19H20FN3O2.

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s pyrrolidine group balances lipophilicity, improving membrane permeability compared to unsubstituted analogs (e.g., 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one) .

- Melting Points : While direct data for the target compound is unavailable, analogs like 2-substituted-6-phenylpyridazin-3(2H)-ones exhibit high melting points (~300°C), suggesting crystalline stability .

- Biological Activity : Pyrrolidine-containing compounds (e.g., ) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets. The target compound may share similar therapeutic applications .

Structure-Activity Relationship (SAR) Insights

Position 2 Modifications: Pyrrolidin-1-ylmethyl: Enhances binding to basic residues in enzyme active sites. Unsubstituted: Limits interactions but improves synthetic simplicity .

Position 6 Modifications :

- 4-Fluoro-2-Methoxyphenyl : The fluorine atom increases electronegativity, while methoxy improves solubility.

- 4-(Difluoromethoxy)-3-Methoxyphenyl (ZAR) : Adds metabolic resistance but may reduce bioavailability due to increased polarity .

Biological Activity

The compound 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group and a pyrrolidin-1-ylmethyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The compound's mechanism of action primarily involves the inhibition of specific kinases, which are crucial in regulating cellular processes such as growth and proliferation. According to recent studies, compounds with similar structures have been shown to inhibit receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and other related pathways .

Pharmacological Profile

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit significant antitumor properties. It has been suggested that it could act as an inhibitor of EGFR mutations commonly found in various cancers, particularly non-small cell lung cancer (NSCLC) .

- Selectivity and Potency : The compound has demonstrated selectivity towards certain kinases with IC50 values in the low nanomolar range, indicating a potent inhibitory effect against target enzymes .

- In Vivo Studies : In animal models, compounds structurally related to this pyridazinone have shown promising results in reducing tumor size and improving survival rates, suggesting a potential for clinical application in cancer therapy .

Case Study 1: Inhibition of EGFR Mutants

A study focusing on kinase inhibitors revealed that similar compounds effectively inhibited the L858R mutant form of EGFR, which is prevalent in NSCLC patients. The compound exhibited an IC50 value significantly lower than that of wild-type EGFR, indicating enhanced potency against resistant mutants .

Case Study 2: Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of related compounds. These studies showed that inhibition of specific inflammatory pathways could lead to reduced cytokine levels, suggesting that the compound may have therapeutic implications beyond oncology .

Data Table: Biological Activity Summary

| Biological Activity | Effect | IC50 Value | Target |

|---|---|---|---|

| Antitumor | Inhibition of tumor growth | Low nanomolar | EGFR mutants |

| Anti-inflammatory | Reduction in cytokine release | Not specified | Inflammatory pathways |

| Kinase inhibition | Selective inhibition | Low nanomolar | Various RTKs |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-(4-fluoro-2-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one?

- Methodology : Synthesis of pyridazinone derivatives typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the 4-fluoro-2-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Functionalization at the 2-position using alkylation or Mannich reactions to attach the pyrrolidin-1-ylmethyl moiety .

- Characterization : Confirm purity and structure using HPLC, / NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 6.5–8.0 ppm for fluorophenyl groups) .

- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm) and C-F bonds (~1100–1250 cm) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Use UV-Vis spectroscopy or LC-MS to quantify saturation .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC at 0, 24, and 48 hours .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) for enhancing biological activity?

- Methodology :

- Substituent Variation : Modify the pyrrolidin-1-ylmethyl group (e.g., replace with piperidine or morpholine) to alter lipophilicity and hydrogen-bonding capacity.

- Fluorine Scanning : Introduce additional fluorine atoms on the phenyl ring to improve metabolic stability and target binding .

- Bioisosteric Replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to evaluate pharmacokinetic effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). Focus on hydrogen bonds with the pyridazinone carbonyl and hydrophobic contacts with the fluorophenyl group.

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability and conformational changes .

Q. What experimental designs are robust for evaluating environmental fate and ecotoxicology?

- Methodology :

- Degradation Pathways : Use OECD 308/309 guidelines to study hydrolysis, photolysis, and microbial degradation in water/soil. Analyze metabolites via LC-QTOF-MS .

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC) and chronic studies on algae or zebrafish embryos. Apply OECD 201/203 protocols .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.